(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

Lipophilicity Drug-likeness Lead optimization

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid (CAS 2225177-45-5) is a heteroaryl boronic acid building block featuring a piperidin-4-yl substituent at the pyridine 2-position and an n-propyl group at the 6-position, with the boronic acid functionality installed at the 4-position. Its molecular formula is C₁₃H₂₁BN₂O₂, with a molecular weight of 248.13 g/mol.

Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
Cat. No. B14076765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid
Molecular FormulaC13H21BN2O2
Molecular Weight248.13 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)C2CCNCC2)CCC)(O)O
InChIInChI=1S/C13H21BN2O2/c1-2-3-12-8-11(14(17)18)9-13(16-12)10-4-6-15-7-5-10/h8-10,15,17-18H,2-7H2,1H3
InChIKeyDEAUESRZFSWTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid — Procurement-Ready Physicochemical & Structural Baseline


(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid (CAS 2225177-45-5) is a heteroaryl boronic acid building block featuring a piperidin-4-yl substituent at the pyridine 2-position and an n-propyl group at the 6-position, with the boronic acid functionality installed at the 4-position . Its molecular formula is C₁₃H₂₁BN₂O₂, with a molecular weight of 248.13 g/mol . The compound is supplied at ≥98% purity (HPLC) and requires storage at −20 °C under sealed, dry conditions . Computed physicochemical descriptors include TPSA = 65.38 Ų, LogP = 0.1809, 4 H-bond acceptors, 3 H-bond donors, and 4 rotatable bonds . The 4-pyridineboronic acid scaffold is a validated pharmacophoric substructure in several marketed active pharmaceutical ingredients (APIs), including Cerivastatin, Glenvastatin, and Otamixaban, where it is installed via Suzuki–Miyaura cross-coupling [1]. Pyridine- and piperidine-containing motifs are together present in over 130 FDA-approved drugs, underscoring the broad utility of this chemotype [2].

Why Generic Substitution Fails: Structural & Property Differentiation of (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid vs. Close Analogs


Within the 2,6-disubstituted pyridine-4-boronic acid series, substitution at the pyridine 2- and 6-positions is not interchangeable. Changing the 6-substituent from n-propyl to ethyl, methoxy, or trifluoromethyl alters LogP by as much as 1.01 units, shifts TPSA by up to 9.23 Ų, and reduces or eliminates rotatable bonds — each change carrying consequences for membrane permeability, solubility, and conformational adaptability in biological target engagement . More critically, replacing the piperidin-4-yl moiety with a piperidin-1-yl group eliminates the secondary amine H-bond donor, reducing the H-donor count from 3 to 2 and fundamentally altering the compound's hydrogen-bonding capacity . These are not cosmetic differences; they represent quantifiable shifts in drug-likeness parameters that directly govern SAR interpretation, lead optimization trajectories, and the fidelity of library design. The quantitative evidence below substantiates why this specific substitution pattern occupies a distinct, non-substitutable position in chemical space.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid


LogP Differentiation: Balanced Lipophilicity vs. Ethyl, Methoxy, CF₃, and Piperidin-1-yl Analogs

The target compound exhibits a computed LogP of 0.1809, placing it in a moderate lipophilicity window favored for oral bioavailability . In contrast, the ethyl analog (LogP −0.2092) is 0.39 units more hydrophilic, the methoxy analog (LogP −0.763) is 0.94 units more hydrophilic, and the piperidin-1-yl analog (LogP −0.2483) is 0.43 units more hydrophilic . The CF₃ analog (LogP 0.2472) is only 0.066 units more lipophilic but carries the metabolic and synthetic liabilities associated with the trifluoromethyl group . The target compound's LogP of ~0.18 sits near the center of the optimal range (0–3) for CNS drug candidates and general oral drug space, uniquely balancing solubility and passive permeability among this analog set .

Lipophilicity Drug-likeness Lead optimization

Rotatable Bond Count: Enhanced Conformational Flexibility vs. Ethyl, Methoxy, and CF₃ Analogs

The target compound possesses 4 rotatable bonds, attributed primarily to the n-propyl chain at the pyridine 6-position . This is 1 rotatable bond more than both the ethyl analog (3 rotatable bonds) and the methoxy analog (3 rotatable bonds), and 2 more than the CF₃ analog (2 rotatable bonds) . The additional rotational degree of freedom enables the propyl group to sample a broader conformational ensemble, potentially facilitating induced-fit binding to protein targets with deeper hydrophobic pockets . The CF₃ analog, by contrast, is essentially rigid at the 6-position (0 rotatable bonds contributed by the CF₃ group), limiting its adaptability . In fragment-based drug design and scaffold-hopping campaigns, enhanced rotatable bond count correlates with higher probability of identifying productive binding poses across diverse target classes [1].

Conformational flexibility Target engagement SAR optimization

H-Bond Donor Count: Structural Benefit of Piperidin-4-yl Over Piperidin-1-yl Attachment

The target compound features a piperidin-4-yl substituent, which retains a free secondary amine (NH) as an H-bond donor, yielding a total H-donor count of 3 (boronic acid –OH × 2 + piperidine NH) . In contrast, the piperidin-1-yl analog, where the piperidine nitrogen is directly attached to the pyridine ring, has an H-donor count of only 2 because the amine nitrogen is rendered non-donating . This difference of +1 H-bond donor is structurally significant: the free piperidine NH can act as a hydrogen-bond donor to backbone carbonyls or side-chain acceptors in protein binding sites, and it provides a synthetic handle for further N-functionalization (e.g., Boc protection, amidation, reductive amination) [1]. The piperidin-4-yl connectivity also positions the basic amine farther from the pyridine core, modulating pKa and potentially reducing CYP450-mediated N-dealkylation compared to the piperidin-1-yl isomer [1].

Hydrogen bonding Piperidine regiochemistry Target recognition

TPSA Comparison: Lower Polar Surface Area vs. Methoxy Analog for Improved Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 65.38 Ų, identical to the ethyl and CF₃ analogs but 9.23 Ų lower than the methoxy analog (TPSA 74.61 Ų) . TPSA is a critical determinant of passive membrane permeability; values below 90 Ų are generally associated with good intestinal absorption, and values below 60–70 Ų are often targeted for blood–brain barrier (BBB) penetration [1]. The elevated TPSA of the methoxy analog arises from the additional oxygen atom (5 H-acceptors vs. 4 for the target), which increases polarity and may reduce passive cellular uptake . The piperidin-1-yl analog has an even lower TPSA (56.59 Ų) but lacks the H-bond donor advantage discussed in Evidence Item 3 . The target compound's TPSA of 65.38 occupies the favorable sub-70 Ų window while retaining 3 H-bond donors — a balance not achieved by any of the four comparators .

Polar surface area Membrane permeability Blood–brain barrier

Scaffold Validation: 4-Pyridineboronic Acid Motif in Marketed Pharmaceuticals

The 4-arylpyridine substructure — accessible via Suzuki–Miyaura coupling of 4-pyridineboronic acid derivatives — is a key pharmacophoric element in several FDA-approved active pharmaceutical ingredients (APIs), including Cerivastatin, Glenvastatin (HMG-CoA reductase inhibitors), and Otamixaban (a factor Xa inhibitor) [1]. Each of these APIs was synthesized using a 4-pyridineboronic acid or boronate ester derivative as a coupling partner, demonstrating the synthetic tractability and pharmaceutical relevance of this scaffold class [1]. Importantly, the piperidine substituent present in the target compound provides a basic amine handle for further functionalization, distinguishing it from simple pyridine-4-boronic acid building blocks (e.g., CAS 1692-25-7) and positioning it for elaboration into drug-like molecules targeting kinase, GPCR, or protease therapeutic areas . FDA-approved drugs collectively contain 62 pyridine and 72 piperidine moieties, making the fused pyridine–piperidine–boronic acid architecture a statistically validated privileged scaffold for drug discovery [2].

Pharmacophoric validation API synthesis Suzuki–Miyaura coupling

Molecular Weight Sweet Spot: Balanced Size for Fragment-to-Lead vs. Late-Stage Derivatization

At 248.13 g/mol, the target compound sits between the piperidin-1-yl analog (206.05 g/mol, which borders on fragment territory) and the CF₃ analog (274.05 g/mol, which approaches lead-like upper limits) [1]. It is 14.03 Da heavier than the ethyl analog (234.10 g/mol) and 12.05 Da heavier than the methoxy analog (236.08 g/mol), differences corresponding to a single methylene or oxygen-to-methylene replacement, respectively . A molecular weight of ~250 Da places the compound at the upper boundary of fragment space and the lower boundary of lead-like space — a strategic position for both fragment-to-lead campaigns and late-stage functionalization where excessive mass addition must be avoided [2]. The CF₃ analog, at 274.05 Da, already exceeds the typical molecular weight ceiling for fragment libraries (MW ≤ 300 Da is rule-of-3) and leaves less room for molecular growth before exceeding the Lipinski MW limit of 500 Da [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Best-Fit Research & Industrial Application Scenarios for (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Conformational Flexibility

The target compound's LogP of 0.18 and 4 rotatable bonds make it particularly suited for kinase hinge-binding scaffold elaboration . The moderate lipophilicity avoids the excessive hydrophilicity of the methoxy (LogP −0.76) and ethyl (LogP −0.21) analogs, which may impair passive cellular permeability, while providing greater conformational adaptability than the rigid CF₃ analog (2 rotatable bonds) . The free piperidine NH offers an additional hydrogen-bonding vector for interaction with the conserved hinge region or DFG motif . Pre-installation of the boronic acid at the 4-position enables direct Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity elements at the solvent-exposed region of the kinase ATP-binding pocket [1].

Fragment-Based Drug Discovery (FBDD) at the Fragment-to-Lead Transition

With a molecular weight of 248 Da and 3 H-bond donors, the target compound sits at the upper boundary of fragment space while offering the functional complexity of a lead-like scaffold [2]. This is advantageous over the piperidin-1-yl analog (206 Da, 2 H-donors), which is lighter but lacks the secondary amine synthetic handle for growth vector elaboration . The propyl chain provides a hydrophobic anchor that can productively engage lipophilic protein sub-pockets, improving binding efficiency metrics (e.g., ligand efficiency, lipophilic ligand efficiency) during fragment elaboration compared to the smaller ethyl analog [2]. The boronic acid moiety additionally enables reversible covalent interactions with catalytic serine or threonine residues in protease and hydrolase targets [3].

CNS-Targeted Library Synthesis Requiring Sub-70 Ų TPSA

The target compound's TPSA of 65.38 Ų falls within the empirically established window (TPSA < 60–70 Ų) associated with favorable blood–brain barrier penetration [4]. This is a 9.23 Ų advantage over the methoxy analog (TPSA 74.61 Ų), whose additional oxygen polar atom increases polarity beyond the typical CNS drug threshold . The combination of moderate TPSA, balanced LogP (0.18), and acceptable H-donor count (3) aligns with the multiparameter optimization profiles of successful CNS drugs, making this building block a strategic choice for CNS-focused parallel synthesis libraries [4]. The piperidine NH can be capped with diverse groups (acyl, sulfonyl, alkyl) to rapidly generate CNS-targeted screening collections from a single core intermediate .

4-Arylpyridine API Intermediate for Process Chemistry Scale-Up Feasibility Studies

The 4-pyridineboronic acid motif is a validated intermediate for synthesizing the 4-arylpyridine core of marketed APIs including Glenvastatin and Otamixaban [1]. The target compound's 98% purity specification (from multiple vendors including Chemscene and Leyan) and defined storage conditions (sealed, dry, −20 °C) provide the quality baseline required for reproducible Suzuki–Miyaura coupling in process development settings . Methodological advances in suppressing ligand-derived phenylated impurities during 4-pyridineboronic acid coupling have been recently published, directly addressing a key manufacturing challenge relevant to this scaffold class [1]. The boiling point of 442.3 ± 55.0 °C at 760 mmHg indicates sufficient thermal stability for standard coupling conditions (typically 80–110 °C) .

Quote Request

Request a Quote for (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.